Increased Lipophilicity (XLogP3-AA) Relative to Unsubstituted Core
The addition of the 3-cyclopentyl group to the 1-methyl-1H-pyrazol-4-amine core results in a marked increase in predicted lipophilicity. The target compound has a computed XLogP3-AA value of 1.2 [1]. In contrast, the simpler 1-methyl-1H-pyrazol-4-amine, which lacks the cyclopentyl substituent, has a reported logP value of approximately -0.53 [2]. This indicates that the target compound is substantially more hydrophobic.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 1-methyl-1H-pyrazol-4-amine: logP ≈ -0.53 |
| Quantified Difference | Increase of approximately 1.7 log units |
| Conditions | Computed value (Target) vs. reported experimental/calculated value (Comparator) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability and potentially enhanced blood-brain barrier penetration, making this a critical selection criterion for central nervous system drug discovery or cell-based assay development where intracellular target access is required.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 83216903, 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine. https://pubchem.ncbi.nlm.nih.gov/compound/83216903. Accessed 2026-04-22. View Source
- [2] Chembase. Product page for 1-methyl-1H-pyrazol-4-amine. https://www.chembase.cn/molecule-58863.html. Accessed 2026-04-22. View Source
